Aurachin D

Description

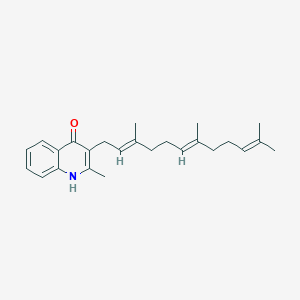

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMLNOXMSHURLQ-YEFHWUCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318443 | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108354-13-8 | |

| Record name | Aurachin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurachin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aurachin D: A Technical Guide to its Origin, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Aurachin D, a farnesylated quinolone alkaloid. It details its microbial origin, the history of its discovery, its mechanism of action as a respiratory chain inhibitor, and the experimental methodologies crucial to its study. Quantitative data on its biological activities are presented for comparative analysis, and key pathways and processes are visualized to facilitate understanding.

Origin and Discovery

This compound is a natural product belonging to a class of quinolone antibiotics.[1][2] Its initial discovery traces back to 1987, when it, along with its analogues Aurachin A, B, and C, was isolated from the myxobacterium Stigmatella aurantiaca (strain Sg a15).[3][4] Subsequent research has identified other natural producers, including the related myxobacterium Stigmatella erecta and certain strains of the actinomycete genera Rhodococcus and Streptomyces.[2][3][4][5]

Structurally, this compound is characterized by a 2-methyl-4(1H)-quinolone core substituted at the C-3 position with a farnesyl isoprenoid chain.[3][4] Its discovery was prompted by the antimicrobial properties exhibited by extracts from its producing organisms.[6] The structural similarity to known electron transport inhibitors, such as 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO), quickly suggested that aurachins likely target cellular respiration.[6]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of cellular respiration in both prokaryotic and eukaryotic systems.[2][6] Its primary molecular target is the cytochrome bd oxidase , a terminal oxidase in the bacterial electron transport chain.[2][3][6] This enzyme is crucial for bacterial survival, especially under microaerophilic conditions, and is absent in mammalian mitochondria, making it an attractive target for antimicrobial drug development.[7][8] By inhibiting this oxidase, this compound disrupts the generation of the proton motive force required for ATP synthesis, leading to bacterial cell death.[7]

The biological activities of this compound are extensive:

-

Antibacterial: It shows significant activity against Gram-positive bacteria.[3][6] It is particularly noted for its inhibition of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[9][10]

-

Antiprotozoal: this compound exhibits strong activity against various protozoan parasites. It is highly effective against the chloroquine-resistant FcB1 strain of Plasmodium falciparum (malaria) and shows remarkable, nanomolar-level activity against Leishmania donovani (leishmaniasis).[2][3][6][11]

-

Cytotoxicity: A significant challenge for its therapeutic development is its cytotoxicity towards mammalian cells, with IC50 values in the low microgram per milliliter range.[3][9] This is attributed to its structural resemblance to endogenous ubiquinol, allowing it to inhibit mitochondrial respiratory complexes I and III.[4][9] This off-target activity leads to the depletion of the mitochondrial membrane potential in human cells.[3]

Figure 1: Mechanism of action of this compound on the bacterial respiratory chain.

Quantitative Biological Data

The following table summarizes key quantitative metrics for the biological activity of this compound.

| Target/Organism | Assay Type | Value | Reference |

| Mycobacterium tuberculosis cyt-bd oxidase | IC50 (Enzymatic Inhibition) | 0.15 µM | [9] |

| Mycobacterium tuberculosis (pathogenic) | MIC (Growth Inhibition) | 4–8 µM | [9][10][12] |

| Plasmodium falciparum (FcB1 strain) | IC50 (Antiparasitic) | 0.04 µg/mL | [3] |

| L929 Mouse Fibroblasts | IC50 (Cytotoxicity) | 1–3 µg/mL | [3] |

Experimental Protocols

The first total synthesis of this compound was achieved using the Conrad-Limpach quinolone synthesis.[3][4] This classic method remains a key strategy for producing this compound and its analogues for structure-activity relationship (SAR) studies.[3][9]

Protocol:

-

Alkylation of Ethyl Acetoacetate: The sodium salt of ethyl acetoacetate is alkylated with farnesyl bromide. This reaction introduces the characteristic isoprenoid side chain, yielding ethyl 2-farnesyl(acetoacetate).[3][4]

-

Enamine Formation: The resulting β-ketoester is heated at reflux with aniline in a solvent such as toluene, typically over 3 Å molecular sieves. This step forms the key enamine intermediate.[3][4]

-

Thermal Cyclization: The crude enamine is subjected to high-temperature cyclization (approx. 250 °C) in a high-boiling point solvent like diphenyl ether. This Claisen-type condensation reaction forms the 4-quinolone ring system, yielding this compound.[3][4][9]

References

- 1. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]

- 4. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C25H33NO | CID 6124753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aurachin D Production in Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Aurachin D, a potent antibiotic, from its native myxobacterial producers. It delves into the producing species, biosynthesis, quantitative data, and detailed experimental protocols, offering a valuable resource for researchers in natural product discovery and development.

This compound Producing Myxobacteria Species

This compound is a farnesylated quinolone alkaloid primarily produced by myxobacteria belonging to the genus Stigmatella. The most well-documented producer is Stigmatella aurantiaca , particularly the strain Sg a15 . Other known producing species include Stigmatella erecta. While some Streptomyces and Rhodococcus strains have also been reported to produce aurachins, the most detailed biosynthetic studies have been conducted on S. aurantiaca.[1][2]

Myxobacteria are social, soil-dwelling bacteria known for their complex lifecycle, including the formation of multicellular fruiting bodies, and for being a rich source of structurally diverse and biologically active secondary metabolites.[3] The production of aurachins is believed to be part of their predatory behavior, aiding in the killing and consumption of other microorganisms.[4]

Biosynthesis of this compound

The biosynthesis of this compound in Stigmatella aurantiaca Sg a15 is a well-studied process that initiates from the primary metabolite, anthranilic acid, and involves a type II polyketide synthase (PKS) system.[1][4] The core biosynthetic gene cluster, designated aua, encodes the key enzymes responsible for the assembly of the aurachin scaffold.

The key steps in the biosynthesis are as follows:

-

Initiation: The biosynthesis starts with the loading of an anthranilic acid starter unit onto the acyl carrier protein (ACP), AuaB.[1]

-

Elongation: The anthraniloyl-ACP is then extended by the sequential addition of two malonyl-CoA extender units, a reaction catalyzed by the ketosynthase components of the type II PKS.

-

Cyclization and Release: The resulting polyketide chain undergoes cyclization to form the 4-hydroxy-2-methylquinoline core, which is then released from the PKS machinery.

-

Prenylation: A farnesyl group from farnesyl pyrophosphate (FPP) is attached to the C-3 position of the quinoline ring by the membrane-bound prenyltransferase, AuaA. This step yields this compound.[4][5]

-

Tailoring Modifications: Further enzymatic modifications of this compound can lead to the production of other aurachin analogs. For instance, N-hydroxylation by the Rieske monooxygenase AuaF converts this compound to Aurachin C.[4] Interestingly, some of the tailoring enzymes are not located within the core aua gene cluster but are found at other loci in the genome.[6]

Biosynthetic Pathway of this compound

References

- 1. A Conserved Network of Transcriptional Activators and Repressors Regulates Anthocyanin Pigmentation in Eudicots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biosynthetic pathway of Aurachin D, a potent quinolone antibiotic, and its related compounds. Aurachins, originally isolated from the myxobacterium Stigmatella aurantiaca, are recognized for their role as respiratory chain inhibitors, making them valuable lead structures for antibacterial and antiprotozoal drug development. This document details the enzymatic steps, genetic basis, and experimental methodologies used to elucidate this complex pathway, presenting quantitative data and visual diagrams to facilitate a comprehensive understanding.

The Core Biosynthetic Pathway of this compound

The biosynthesis of the aurachin quinolone scaffold begins with anthranilic acid and involves a type II polyketide synthase (PKS) system in S. aurantiaca Sg a15.[1][2][3] The foundational compound, this compound, serves as a precursor for several other aurachin derivatives.[3] The key steps are outlined below:

-

Initiation: The process starts with the loading of anthranilic acid onto the acyl carrier protein (ACP) AuaB.[1]

-

Elongation and Cyclization: A type II PKS, comprising at least two keto synthase units (KSα and KSβ) and an ACP, is responsible for the subsequent steps.[1][3] This system facilitates the extension of the anthraniloyl-ACP with malonyl-CoA units and subsequent cyclization to form the 4-hydroxy-2-methyl-quinoline (HMQ) core.

-

Prenylation: The crucial farnesylation step is catalyzed by the membrane-bound prenyltransferase AuaA. This enzyme transfers a farnesyl diphosphate (FPP) moiety to the C-3 position of HMQ, yielding this compound.[4][5]

The biosynthesis of this compound is encoded by a core gene cluster (auaA-E) responsible for the assembly of this basic structure.[3]

Biosynthesis of Related Aurachins

This compound is a central intermediate in the formation of other aurachin analogs, such as Aurachins A, B, and C. These related compounds are formed through late-stage tailoring reactions.

-

Aurachin C: The N-hydroxylation of this compound is proposed to be mediated by AuaF, a Rieske [2Fe-2S] protein, to produce Aurachin C.[3]

-

A-type Aurachins (e.g., Aurachin A): Feeding studies have indicated that C-type aurachins (like Aurachin C) are converted to A-type aurachins.[2][3] This transformation involves a novel intramolecular 3,4-migration of the farnesyl residue, which is initiated by a 2,3-epoxidation.[3] This rearrangement corresponds to an unprecedented pinacol rearrangement tailoring reaction in secondary metabolite biosynthesis.[2]

The genes encoding these tailoring enzymes are located in a split cluster organization, with some found upstream of the core aua cluster and others at different loci in the S. aurantiaca genome.[2]

Quantitative Data

The heterologous production of this compound and its analogs has been a key focus of research, leading to significant improvements in production titers. Additionally, the inhibitory activity of these compounds has been quantified against various targets.

Table 1: Biocatalytic Production of this compound in E. coli

| Host/Strategy | Key Modification(s) | This compound Titer Improvement | Reference |

|---|---|---|---|

| Recombinant E. coli | Bicistronic design (BCD) for auaA expression | Up to 29-fold increase vs. T7-mediated expression | [4][6] |

| Recombinant E. coli | BCD, codon optimization of auaA, and introduction of mevalonate pathway | 424-fold increase vs. original non-optimized host |[4][5][6] |

Table 2: Inhibitory Activity of this compound and Analogs

| Compound | Target Organism/Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound | Plasmodium falciparum | 0.012 | [7] |

| This compound | Leishmania donovani | Low nanomolar concentrations | [8] |

| This compound | Mycobacterium tuberculosis cyt-bd oxidase | 0.15 | [9] |

| Geranyl analog (1b) | Mycobacterium tuberculosis cyt-bd oxidase | 1.1 | [9] |

| 6-fluoro analog (1g) | Mycobacterium tuberculosis | 4-8 (MIC) | [9] |

| Aurachin C/D | Bacillus subtilis | 0.15 (MIC, µg/ml) |[10] |

Experimental Protocols

The elucidation of the aurachin biosynthetic pathway and the production of its derivatives have been made possible through a variety of experimental techniques.

4.1. Precursor Feeding Studies

-

Objective: To identify the building blocks of the aurachin scaffold.

-

Methodology: Isotopically labeled precursors, such as ¹³C-labeled anthranilic acid and acetate, were fed to cultures of S. aurantiaca Sg a15. The resulting aurachins were isolated, and the incorporation of the labels was analyzed using spectroscopic methods, primarily NMR, to trace the metabolic fate of the precursors. This confirmed that the quinoline ring is constructed from anthranilic acid and acetate.[1][2][3]

4.2. Heterologous Expression and Biotransformation in E. coli

-

Objective: To produce this compound and its analogs for structure-activity relationship (SAR) studies and to overcome the challenges of low yields from the native producer.

-

Methodology:

-

Strain Construction: The gene for the farnesyltransferase, auaA, is cloned into an E. coli expression vector. To improve the expression of this membrane-bound protein, a bicistronic design (BCD) is often employed, where the auaA gene is translationally coupled to an upstream cistron.[4][5] To enhance the supply of the farnesyl diphosphate (FPP) co-substrate, the mevalonate pathway genes can be introduced into the production strain.[4][6]

-

Culture and Induction: The recombinant E. coli strain is grown in a suitable medium like Terrific Broth (TB). The culture is induced with isopropyl β-d-1-thiogalactopyranoside (IPTG) to trigger the expression of auaA and other pathway genes.[4]

-

Substrate Feeding: A synthetic quinolone precursor, such as 4-hydroxy-2-methyl-quinoline (HMQ) or its substituted analogs, is added to the culture medium.[4][7][8]

-

Extraction and Purification: After a cultivation period (e.g., 24 hours), the cells and medium are extracted with an organic solvent. The desired aurachin product is then purified from the crude extract using techniques like High-Performance Liquid Chromatography (HPLC).[7]

-

4.3. Enzyme Inhibition Assays

-

Objective: To determine the biological activity of synthesized aurachin analogs.

-

Methodology (for Cytochrome bd Oxidase):

-

Enzyme Source: Cytochrome bd oxidases are isolated from the membranes of relevant bacteria (e.g., E. coli, M. tuberculosis).

-

Activity Measurement: The oxygen consumption rate of the isolated enzyme is measured potentiometrically using a Clark-type electrode.[10]

-

Inhibition Test: The assay is performed in the presence of a quinol substrate (e.g., ubiquinone-1) and a reducing agent (e.g., dithiothreitol). The test compound (aurachin analog) is added at various concentrations, and the reduction in the oxygen consumption rate is recorded to determine inhibitory potency (e.g., IC₅₀ values).[9][10]

-

Conclusion

The biosynthesis of this compound and its related compounds is a multifaceted process involving a type II PKS system and a series of unique tailoring enzymes. Research combining genetic analysis, precursor feeding studies, and heterologous expression has successfully mapped out the core pathway and the subsequent transformations that generate the diverse family of aurachins. The development of whole-cell biotransformation systems in hosts like E. coli has not only facilitated a deeper understanding of key enzymes like the farnesyltransferase AuaA but has also provided a scalable platform for producing novel analogs. These hybrid synthetic-biocatalytic strategies are crucial for conducting detailed structure-activity relationship studies, paving the way for the development of new therapeutics targeting parasitic protozoa and drug-resistant bacteria.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Paper: Biocatalytic production of the antibiotic this compound in Escherichia coli - TBL - TU Dortmund [tbl.bci.tu-dortmund.de]

- 7. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties [mdpi.com]

- 9. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aurachin D on the Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin D is a farnesylated 4-quinolone antibiotic that has garnered significant attention as a potent inhibitor of cellular respiration.[1][2] Originally isolated from the myxobacterium Stigmatella aurantiaca, this natural product and its synthetic analogues have become invaluable tools for studying electron transport processes and as lead structures for the development of novel antibacterial and antiprotozoal agents.[1][3] While early studies indicated that aurachins can inhibit complexes I and III of the mitochondrial respiratory chain in mammals, more recent and extensive research has highlighted this compound as a highly selective and potent inhibitor of the cytochrome bd complex, a terminal oxidase found in the electron transport chain of many prokaryotes, including several pathogenic bacteria.[1][2][4][5][6][7] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its interaction with the bacterial electron transport chain.

Mechanism of Action: Targeting the Cytochrome bd Quinol Oxidase

The primary molecular target of this compound in bacteria is the cytochrome bd quinol oxidase, a key enzyme in the respiratory chain that catalyzes the oxidation of ubiquinol and the reduction of molecular oxygen to water.[8][9] This process is coupled to the generation of a proton motive force, which is essential for ATP synthesis.

Binding Site and Inhibition of Electron Flow

Structural and biochemical studies have precisely elucidated the binding site of this compound on the cytochrome bd complex. It binds to the quinol oxidation (Qo) site of the enzyme, in close proximity to the Q-loop of the AppC subunit.[8][10][11] This binding physically obstructs the entry of the natural substrate, ubiquinol, to its binding pocket.

By occupying the quinol binding site, this compound effectively prevents the transfer of electrons from ubiquinol to the first heme cofactor in the enzymatic cycle, heme b558.[10][11][12] This blockage of the initial electron entry point halts the entire electron flow through the cytochrome bd complex, from heme b558 to heme b595 and finally to the oxygen-reducing site at heme d.[11][12] The inhibition of this crucial step in cellular respiration leads to a collapse of the proton motive force and a cessation of ATP synthesis, ultimately resulting in bacterial cell death.

The following diagram illustrates the inhibitory effect of this compound on the bacterial electron transport chain.

References

- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure of Escherichia coli cytochrome bd-II type oxidase with bound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of decyl-aurachin D and reversed electron transfer in cytochrome bd - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurachin D as a Selective Inhibitor of Cytochrome bd Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome bd oxidase is a terminal oxidase unique to the respiratory chains of prokaryotes, playing a crucial role in energy metabolism, oxygen scavenging, and resistance to various stress conditions.[1][2][3] Its absence in eukaryotes makes it a highly attractive target for the development of novel antibacterial agents.[4][5] Aurachin D, a farnesylated quinolone alkaloid, has emerged as a potent and selective inhibitor of this enzyme.[6][7] This document provides a comprehensive technical overview of this compound's interaction with cytochrome bd oxidase, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the structural basis for its activity.

Introduction to Cytochrome bd Oxidase

Cytochrome bd oxidase is a membrane-integrated protein complex that catalyzes the two-electron oxidation of quinol and the four-electron reduction of molecular oxygen to water.[1][2] Unlike the more common heme-copper oxidases, it does not pump protons but contributes to the generation of a proton motive force (PMF) through the vectorial release and uptake of protons during the catalytic cycle.[1][4][8] The enzyme is characterized by its exceptionally high affinity for oxygen, enabling bacteria to respire under microaerobic conditions.[3][4] Many pathogenic bacteria, including Mycobacterium tuberculosis, utilize cytochrome bd oxidase to survive in oxygen-deprived host environments, and its expression is often linked to increased virulence and drug tolerance.[4]

This compound: Mechanism of Selective Inhibition

This compound exerts its inhibitory effect by targeting the quinol oxidation site (Q-loop) of the cytochrome bd oxidase.[7][9] Structural studies, including a 3 Å resolution cryo-electron microscopy structure of E. coli cytochrome bd-II with bound this compound, have provided detailed insights into this interaction.[9][10]

-

Binding Site: this compound binds within a hydrophobic pocket at the Q-loop, close to heme b₅₅₈.[9][11] The binding is primarily stabilized by hydrophobic interactions, with a key hydrogen bond also contributing to its high affinity.[1][7]

-

Action: By occupying the quinol binding site, this compound physically blocks the access of the natural substrate (ubiquinol or menaquinol), thereby preventing its oxidation and halting the transfer of electrons to heme b₅₅₈.[11][12] This effectively shuts down the enzyme's catalytic activity without directly affecting the oxygen reduction site at heme d.[11]

-

Selectivity: The 4(1H)-quinolone scaffold of this compound is crucial for its selectivity towards bd-type oxidases.[5][13] In contrast, related compounds like Aurachin C, which possess an N-oxide-quinolone structure, inhibit both cytochrome bd and heme-copper oxidases (e.g., cytochrome bo₃).[6][7]

Visualization of Inhibition Mechanism

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Cytochrome bd oxidase - Proteopedia, life in 3D [proteopedia.org]

- 3. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cytochrome bd Oxidase Has an Important Role in Sustaining Growth and Development of Streptomyces coelicolor A3(2) under Oxygen-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of Escherichia coli cytochrome bd-II type oxidase with bound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Targets of Aurachin D in Prokaryotic Cells

Executive Summary: Aurachin D, a farnesylated quinolone alkaloid produced by myxobacteria, is a potent inhibitor of the bacterial respiratory chain. Its primary molecular target in prokaryotes is the cytochrome bd-type terminal oxidase, an enzyme crucial for bacterial survival under microaerobic conditions and during pathogenesis. This selectivity for a non-mammalian respiratory component makes this compound and its analogues promising candidates for antimicrobial drug development. This document provides a detailed overview of this compound's mechanism of action, quantitative inhibition data, key experimental methodologies for target identification, and visualized pathways of its activity.

Introduction to this compound

This compound is a member of the aurachin family of natural products, characterized by a 4(1H)-quinolone core substituted with a farnesyl chain[1]. Initially identified for their antimicrobial properties against Gram-positive bacteria, aurachins were found to be potent inhibitors of electron transport processes[2][3]. This compound, in particular, has garnered significant interest due to its high selectivity for the cytochrome bd oxidase, a key respiratory enzyme in many pathogenic bacteria, including Mycobacterium tuberculosis, but absent in the mitochondrial respiratory chain of humans[4][5][6]. This specificity presents a valuable therapeutic window for developing new antibacterial agents.

The Primary Molecular Target: Cytochrome bd Oxidase

The principal molecular target of this compound in prokaryotic cells is the cytochrome bd-type terminal oxidase[2][5][6]. This enzyme is a crucial component of branched aerobic respiratory chains found in many bacteria.

Function and Importance of Cytochrome bd in Prokaryotes

The cytochrome bd oxidase is a quinol:oxygen oxidoreductase. Its main function is to catalyze the two-electron oxidation of ubiquinol or menaquinol in the cell membrane and the four-electron reduction of molecular oxygen to water[6][7]. This process contributes to the generation of a proton motive force, which is essential for ATP synthesis[6].

This oxidase is particularly important for pathogenic bacteria as it:

-

Allows for respiration and survival in oxygen-deficient environments often encountered during infection[8].

-

Contributes to virulence and drug resistance in pathogens[3].

-

Protects against various stresses, including reactive oxygen species (ROS)[9].

The absence of a homologous enzyme in eukaryotic mitochondria makes it an attractive and specific target for antimicrobial drugs[4][10].

Mechanism of Inhibition

This compound acts as a potent inhibitor by blocking the quinol oxidation site (Q-site) of the cytochrome bd oxidase[3][7]. Structural studies, including cryo-electron microscopy of the E. coli cytochrome bd-II oxidase, have revealed that this compound binds within a hydrophobic pocket near heme b₅₅₈[10]. This binding physically obstructs the natural quinol substrate from accessing the active site, thereby inhibiting electron transfer from the quinol pool to the heme cofactors and halting the entire respiratory process catalyzed by the enzyme[10][11].

Quantitative Inhibition Data

The inhibitory activity of this compound and its derivatives has been quantified against terminal oxidases from various bacterial species. The data highlights its potent and selective nature.

Table 1: Inhibitory Effects of this compound and Analogues on Escherichia coli Terminal Oxidases

| Compound | Target Oxidase | Inhibition Activity | Reference |

| This compound (and derivatives) | Cytochrome bd-I | Strong Inhibition | [4][12] |

| Cytochrome bd-II | Strong Inhibition | [4][12] | |

| Cytochrome bo₃ | Weak to No Inhibition | [3][4] | |

| Heptyl-Aurachin D | Cytochrome bd-I & bd-II | Highest Potency and Selectivity | [4] |

Methodology: Oxygen reductase activity was measured potentiometrically using a Clark-type electrode with isolated terminal oxidases.[4]

Table 2: Inhibition of Mycobacterium tuberculosis (Mtb) Cytochrome bd Oxidase by this compound and Analogues

| Compound | IC₅₀ (nM) | Mtb Growth Inhibition (MIC, µM) | Reference |

| This compound | 130 | 8 | [8][13][14] |

| Citronellyl analogue (1d) | 110 | 4-8 | [8][13][14] |

| 6-Fluoro analogue (1g) | 170 | 4-8 | [8][13][14] |

| 5-Hydroxy analogue (1t) | 130 | >64 | [8][13][14] |

| 5-Methoxy analogue (1u) | 140 | >64 | [8][13][14] |

Methodology: Inhibition of Mtb cyt-bd oxidase was determined via biochemical assays using inverted membrane vesicles. Mtb growth inhibition was determined using a microplate-based assay.[8][15]

Key Experimental Methodologies

The identification and characterization of this compound's targets rely on a combination of biochemical, genetic, and structural biology techniques[16].

Preparation of Inverted Membrane Vesicles

This is a foundational technique to study membrane-bound respiratory enzymes in a cell-free system.

-

Cell Culture and Harvest : Prokaryotic cells (e.g., M. smegmatis, E. coli) are grown to a specific phase (e.g., mid-logarithmic) and harvested by centrifugation.

-

Cell Lysis : The cell pellet is resuspended in a buffer and lysed using physical methods such as a French press or sonication to break the cell wall and membrane.

-

Fractionation : The lysate is subjected to differential centrifugation. A low-speed spin removes intact cells and large debris.

-

Vesicle Isolation : The supernatant is then ultracentrifuged at high speed to pellet the cell membranes. During lysis, these membranes spontaneously reseal into "inside-out" or inverted vesicles.

-

Washing and Storage : The resulting pellet of inverted membrane vesicles is washed and resuspended in a suitable buffer for storage at -80°C. These vesicles expose the cytoplasmic side, including the quinol-binding sites of respiratory enzymes, to the external buffer, making them ideal for enzymatic assays[6][15].

Oxygen Consumption Assay (Clark-type Electrode)

This assay directly measures the activity of respiratory chain oxidases by monitoring the consumption of dissolved oxygen.

-

Assay Setup : The assay is performed in a sealed, thermostatted chamber containing a buffer solution and a Clark-type polarographic oxygen electrode.

-

Addition of Vesicles : A known concentration of inverted membrane vesicles is added to the chamber and allowed to equilibrate.

-

Initiation of Respiration : The respiratory reaction is initiated by adding an electron donor substrate, such as NADH or succinate, which is oxidized by dehydrogenases to reduce the endogenous quinone pool[6]. The now-reduced quinols serve as substrates for the terminal oxidases.

-

Inhibitor Addition : To measure inhibition, the compound of interest (e.g., this compound) is pre-incubated with the membrane vesicles before the addition of the electron donor.

-

Measurement : The electrode measures the rate of decrease in dissolved oxygen concentration over time. The inhibition percentage is calculated by comparing the rate of oxygen consumption in the presence and absence of the inhibitor. This method is used to determine key parameters like IC₅₀ values[4][6].

Structural Analysis via Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the interaction between this compound and its target at near-atomic resolution.

-

Sample Preparation : The purified cytochrome bd oxidase is incubated with a saturating concentration of this compound.

-

Vitrification : A small volume of the complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrification process freezes the sample in a thin layer of non-crystalline ice, preserving the native structure.

-

Data Collection : The frozen grid is loaded into a transmission electron microscope, and a large number of 2D projection images (micrographs) are collected from different angles.

-

Image Processing and 3D Reconstruction : The individual particle images are computationally extracted, aligned, and classified. These 2D images are then used to reconstruct a high-resolution 3D density map of the enzyme-inhibitor complex.

-

Model Building : An atomic model of the protein and the bound inhibitor is built into the 3D map, revealing the precise binding site and molecular interactions[10].

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental evaluation of this compound.

This compound's Effect on the Bacterial Respiratory Chain

References

- 1. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Research Portal [ourarchive.otago.ac.nz]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

Aurachin D: A Technical Guide to its Function as a Quinolone Antibiotic Targeting the Bacterial Respiratory Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract: Aurachin D, a naturally occurring isoprenoid quinolone alkaloid, represents a class of antibiotics with a distinct mechanism of action compared to conventional quinolones. Instead of targeting DNA replication, this compound acts as a potent inhibitor of the bacterial electron transport chain, specifically targeting cytochrome bd-type terminal oxidases. This technical guide provides an in-depth analysis of this compound's mechanism, a summary of its biological activity, detailed experimental protocols for its study, and an exploration of its structure-activity relationship. Its unique target makes it a valuable lead compound in the development of novel therapeutics against pathogenic bacteria, including Mycobacterium tuberculosis.

Mechanism of Action: Inhibition of the Electron Transport Chain

This compound functions as a quinolone antibiotic by disrupting cellular respiration. It is a selective and potent inhibitor of the cytochrome bd oxidase, a key enzyme in the electron transport chain of many bacteria, particularly under microaerobic conditions.[1][2][3] This enzyme is absent in the mitochondrial respiratory chain of eukaryotes, making it an attractive target for antimicrobial drug development.[4][5]

The bacterial respiratory chain in organisms like Escherichia coli has two main branches for oxidizing quinols and reducing oxygen to water: one involving cytochrome bo₃ oxidase and another utilizing two distinct cytochrome bd oxidases (bd-I and bd-II).[1][5] this compound exhibits high selectivity for the bd branch.[1][3] It acts by blocking the quinol oxidation site, preventing the transfer of electrons to the subsequent components of the chain, likely in the vicinity of the heme b-558 cofactor.[6][7] This inhibition disrupts the generation of the proton motive force, leading to a collapse in cellular energy production and ultimately, cell death.

This mechanism starkly contrasts with that of fluoroquinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[8][9]

Caption: Inhibition of the E. coli electron transport chain by this compound.

Caption: Comparison of the mechanisms of action for different quinolone classes.

Quantitative Biological Activity Data

This compound exhibits potent activity against Gram-positive bacteria and specific pathogens like Mycobacterium tuberculosis. Its efficacy against Gram-negative bacteria is generally weak, though this can be enhanced in strains lacking certain efflux pumps.[6] It also shows significant antiprotozoal and cytotoxic effects.[10][11]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Strain | MIC | Reference(s) |

|---|---|---|---|

| Bacillus subtilis | DSM10 | <0.1 µg/mL | [10] |

| Mycobacterium tuberculosis | - | 4 - 8 µM | [12][13] |

| Escherichia coli | TolC Mutant | Moderate Effect | [6][10] |

| Staphylococcus aureus | - | >64 µg/mL | [10] |

| Pseudomonas aeruginosa | - | >64 µg/mL |[10] |

Table 2: Inhibitory Concentration (IC₅₀) and Cytotoxicity of this compound

| Target/Assay | Organism/Cell Line | IC₅₀ | Reference(s) |

|---|---|---|---|

| Cytochrome bd Oxidase | Mycobacterium tuberculosis | 0.15 µM | [12] |

| Antiplasmodial Activity | Plasmodium falciparum | 0.04 µg/mL | [10] |

| Antitrypanosomal Activity | Trypanosoma cruzi | 1.3 µM | [11] |

| Antileishmanial Activity | Leishmania donovani | 0.044 µM | [11] |

| Cytotoxicity | L929 Mouse Fibroblasts | 1 - 3 µg/mL | [10] |

| Cytotoxicity | HCT-116 Human Colon Carcinoma | Low µg/mL range |[10] |

Table 3: Inhibition of E. coli Terminal Oxidases by this compound Derivatives

| Compound Type | Concentration | Cytochrome bd-I (Residual Activity) | Cytochrome bd-II (Residual Activity) | Cytochrome bo₃ (Residual Activity) | Reference(s) |

|---|---|---|---|---|---|

| Short-chain AurD | 250 µM | < 10% | < 2% | - | [6] |

| this compound | 250 µM | - | - | 30% |[6] |

Experimental Protocols

Detailed methodologies are crucial for the study and development of this compound and its analogues.

This protocol details the measurement of oxygen reductase activity to determine the inhibitory effect of compounds on isolated terminal oxidases.[4][5]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Prepare a 200 µM solution of ubiquinone-1.

-

Prepare a 5 mM solution of dithiothreitol (DTT) to serve as a reducing agent.

-

Prepare a buffer solution appropriate for the isolated enzyme.

-

-

Enzyme Preparation:

-

Use purified, isolated cytochrome bd-I, bd-II, and bo₃ oxidases from E. coli.

-

-

Measurement of Oxygen Consumption:

-

Calibrate a Clark-type oxygen electrode in the reaction buffer at room temperature.

-

Add the isolated enzyme to the electrode chamber.

-

To determine the reference activity (100%), add DMSO (the solvent for the test compound) to the chamber, followed by ubiquinone-1 and DTT to initiate the reaction. Record the rate of oxygen consumption.

-

For the inhibition assay, add the test compound (e.g., to a final concentration of 250 µM) to the chamber with the enzyme.

-

Initiate the reaction by adding ubiquinone-1 and DTT. Record the rate of oxygen consumption.

-

-

Data Analysis:

-

Calculate the oxygen reduction activity from the recorded oxygen consumption rates.

-

Express the inhibitory activity as the percentage of residual activity compared to the DMSO control.

-

This method is a classic approach for synthesizing the 4(1H)-quinolone core of this compound.[10][12]

-

Step 1: Alkylation of Ethyl Acetoacetate:

-

Dissolve ethyl acetoacetate in a suitable solvent (e.g., THF).

-

Add a strong base (e.g., sodium hydride) to form the sodium salt of ethyl acetoacetate.

-

Add farnesyl bromide to the reaction mixture and stir until the alkylation is complete, yielding ethyl 2-farnesylacetoacetate.

-

-

Step 2: Enamine Formation:

-

Dissolve the resulting ethyl 2-farnesylacetoacetate in toluene.

-

Add aniline to the solution.

-

Heat the mixture at reflux over 3 Å molecular sieves to drive the formation of the enamine intermediate via dehydration.

-

-

Step 3: Cyclization:

-

Remove the toluene under reduced pressure.

-

Add the crude enamine intermediate to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C. The high temperature induces a Claisen-type condensation, leading to the cyclization and formation of the 4(1H)-quinolone ring.

-

-

Purification:

-

Cool the reaction mixture and purify the resulting this compound using column chromatography.

-

Caption: Workflow for the synthesis and evaluation of this compound analogues.

This protocol describes the heterologous production of this compound using a recombinant E. coli strain.[14]

-

Strain and Plasmid Construction:

-

Clone the gene for the prenyltransferase AuaA from an aurachin-producing organism (e.g., Stigmatella erecta) into a suitable E. coli expression vector.

-

Transform the expression plasmid into an appropriate E. coli host strain (e.g., BL21(DE3)).

-

-

Culture Conditions:

-

Prepare Terrific Broth (TB) medium supplemented with 0.04% (v/v) glycerol and 0.003% (w/v) of the precursor molecule, 4-hydroxy-2-methyl-quinoline (HMQ).

-

Inoculate the production medium with an overnight culture of the recombinant E. coli strain to a starting OD₆₀₀ of 0.1.

-

Incubate the culture at 30 °C with shaking at 200 rpm.

-

-

Induction and Production:

-

When the culture reaches an OD₆₀₀ of approximately 1.0, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Continue the incubation for 24 hours to allow for the biocatalytic conversion of HMQ to this compound.

-

-

Extraction and Quantification:

-

Harvest the cells by centrifugation.

-

Extract this compound from the cell pellet and culture supernatant using an organic solvent (e.g., ethyl acetate).

-

Analyze and quantify the produced this compound using HPLC or LC-MS.

-

Conclusion and Future Outlook

This compound is a quinolone antibiotic that operates through a mechanism fundamentally different from the widely used fluoroquinolones. Its selective inhibition of the bacterial cytochrome bd oxidase makes it a compelling candidate for further investigation, especially in the context of rising antimicrobial resistance. The data clearly indicates its potent activity against key pathogens like M. tuberculosis. However, its development is challenged by its cytotoxicity against mammalian cells, which is likely due to its structural similarity to endogenous ubiquinols.[12] Future research should focus on the synthesis and evaluation of novel analogues with an improved therapeutic index, enhancing selectivity for the bacterial target while minimizing off-target effects on the host's mitochondrial respiratory chain. The detailed protocols and workflows provided herein offer a solid foundation for researchers aiming to explore this promising class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. research.vu.nl [research.vu.nl]

- 5. researchgate.net [researchgate.net]

- 6. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Aurachin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin D, a farnesylated quinolone alkaloid of myxobacterial origin, has garnered significant interest as a potent inhibitor of the bacterial respiratory chain. This technical guide provides an in-depth overview of the antimicrobial spectrum of activity for this compound, consolidating available quantitative data, detailing experimental methodologies for its assessment, and illustrating its mechanism of action. This compound exhibits selective inhibitory activity, primarily targeting the cytochrome bd oxidase, a key component of the electron transport chain in various bacteria. This targeted action makes it a valuable lead compound for the development of novel antibacterial agents, particularly against pathogenic mycobacteria. This document serves as a comprehensive resource for researchers engaged in the study and development of antimicrobial compounds.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, a natural product, represents a promising candidate due to its targeted inhibition of the bacterial respiratory chain, a pathway essential for microbial survival and distinct from many currently used antibiotics. This guide summarizes the known antimicrobial activity of this compound against a range of microorganisms and provides the technical details required for its further investigation.

Antimicrobial Spectrum of Activity

This compound demonstrates a selective spectrum of activity, with pronounced efficacy against Gram-positive bacteria and notable activity against certain pathogenic mycobacteria. Its activity against Gram-negative bacteria is generally weak, which may be attributed to permeability barriers presented by the outer membrane of these organisms. Limited information is available on its antifungal activity, although some studies indicate inhibitory effects against a few fungal species.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available MIC data for this compound against various microorganisms are summarized in the tables below.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Strain | MIC | Reference(s) |

| Gram-Positive | |||

| Bacillus subtilis | Not Specified | 0.15 µg/mL (for Aurachin C/D) | [1] |

| Mycobacteria | |||

| Mycobacterium tuberculosis | Pathogenic Strain | 4-8 µM | [2] |

| Mycobacterium smegmatis | Wild-Type | >512 µM | [2] |

| Gram-Negative | |||

| Escherichia coli | TolC deficient strain | Moderate effect | [1] |

Note: The provided MIC value for Bacillus subtilis is for a mixture of Aurachin C and D. Further studies are needed to determine the specific MIC of purified this compound. The activity against Escherichia coli was observed in a strain with a compromised efflux pump system, suggesting that efflux pumps contribute to the intrinsic resistance of Gram-negative bacteria to this compound.

Mechanism of Action: Inhibition of Cytochrome bd Oxidase

The primary molecular target of this compound is the cytochrome bd oxidase, a terminal oxidase in the bacterial electron transport chain. This enzyme complex plays a crucial role in cellular respiration, particularly under microaerobic conditions, by catalyzing the reduction of oxygen to water. By inhibiting cytochrome bd oxidase, this compound disrupts the proton motive force, leading to a collapse of the cellular energy supply and ultimately bacterial cell death.[3][4]

The following diagram illustrates the inhibitory action of this compound on the bacterial respiratory chain.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing its minimum inhibitory concentration and for confirming its inhibitory effect on the primary target.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.

-

Inoculum preparation: A suspension of the test microorganism is prepared in the sterile diluent and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

The following diagram outlines the workflow for the broth microdilution assay.

Cytochrome bd Oxidase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its molecular target.

Materials:

-

Isolated bacterial membranes containing cytochrome bd oxidase

-

Oxygen electrode (e.g., Clark-type)

-

Respiratory substrate (e.g., NADH or ubiquinol)

-

This compound solution

-

Buffer solution

Procedure:

-

Preparation of reaction mixture: Isolated bacterial membranes are suspended in a suitable buffer within the oxygen electrode chamber.

-

Baseline measurement: The baseline rate of oxygen consumption is recorded.

-

Initiation of respiration: The respiratory substrate is added to initiate electron transport and oxygen consumption.

-

Inhibition measurement: A known concentration of this compound is added to the chamber, and the change in the rate of oxygen consumption is monitored.

-

Data analysis: The percentage of inhibition is calculated by comparing the rate of oxygen consumption before and after the addition of this compound.

Conclusion and Future Directions

This compound exhibits a targeted antimicrobial activity, primarily against Gram-positive bacteria and mycobacteria, through the specific inhibition of cytochrome bd oxidase. The available data, while highlighting its potential, also underscore the need for further research to fully elucidate its antimicrobial spectrum. Comprehensive screening of this compound against a broader panel of clinically relevant bacteria and fungi is warranted to identify its full therapeutic potential. Furthermore, structure-activity relationship studies could lead to the design of more potent and broad-spectrum analogs with improved pharmacokinetic properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of this compound and its potential as a novel antimicrobial agent.

References

- 1. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

Aurachin D: A Potent Inhibitor of Leishmania donovani

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of Aurachin D, a farnesylated quinolone alkaloid, against Leishmania donovani, the causative agent of visceral leishmaniasis. This document summarizes the available quantitative data on its efficacy and cytotoxicity, details relevant experimental protocols for its evaluation, and visually represents its proposed mechanism of action. The potent and selective anti-leishmanial properties of this compound position it as a promising lead compound for the development of novel therapeutics for this neglected tropical disease.

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health problem. Current treatment options are limited by toxicity, emerging drug resistance, and challenging administration routes. Consequently, there is an urgent need for the discovery and development of new, effective, and safe anti-leishmanial agents. Natural products have historically been a rich source of novel therapeutic compounds. This compound, a quinolone antibiotic of bacterial origin, has demonstrated remarkable activity against L. donovani in in vitro studies.[1] This guide aims to consolidate the current knowledge on the anti-leishmanial activity of this compound to facilitate further research and drug development efforts.

Quantitative Data on In Vitro Activity

The efficacy of this compound against Leishmania donovani has been quantified through in vitro assays, with key data points summarized below. These values highlight the potent and selective nature of this compound's activity.

Table 1: In Vitro Activity of this compound against Leishmania donovani

| Compound | Parasite Stage | IC50 (µM) | Reference Drug | IC50 (µM) |

| This compound | Axenic Amastigotes | Low nanomolar concentrations | Benznidazole | Micromolar concentrations |

| Miltefosine | Micromolar concentrations |

Note: The provided source describes the IC50 of this compound against L. donovani as being in the "low micromolar and nanomolar concentrations", and even lower than the reference drugs benznidazole and miltefosine.[2]

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | IC50 (µM) | Selectivity Index (SI) a |

| L6 (Myoblast) | > 10 | > 100 |

a Selectivity Index (SI) is calculated as the ratio of the IC50 value for the mammalian cell line to the IC50 value for the parasite (SI = IC50 [L6] / IC50 [L. donovani]). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the evaluation of this compound's activity against Leishmania donovani.

In Vitro Anti-leishmanial Susceptibility Assay (Axenic Amastigotes)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against the clinically relevant axenic amastigote stage of L. donovani.

Materials:

-

Leishmania donovani (e.g., MHOM/ET/67/L82 strain) axenic amastigotes

-

Amastigote culture medium (e.g., MAA/20)

-

This compound stock solution (in DMSO)

-

Reference drugs (e.g., miltefosine, benznidazole)

-

96-well microtiter plates

-

Resazurin solution

-

Plate reader (fluorescence)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Parasite Culture: Culture L. donovani axenic amastigotes in appropriate medium at 37°C with 5% CO2 to mid-log phase.

-

Compound Preparation: Prepare serial dilutions of this compound and reference drugs in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Assay Setup: Seed the 96-well plates with axenic amastigotes at a density of 2 x 10^5 parasites/well.

-

Drug Addition: Add the serially diluted compounds to the respective wells. Include wells with parasites only (negative control) and medium only (background control).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours.

-

Data Acquisition: Measure the fluorescence using a plate reader (excitation 530 nm, emission 590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (L6 Myoblast Cells)

This protocol details the assessment of this compound's toxicity against a mammalian cell line to determine its selectivity.

Materials:

-

L6 rat skeletal myoblast cell line

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Resazurin solution

-

Plate reader (fluorescence)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Maintain L6 cells in culture medium at 37°C with 5% CO2.

-

Cell Seeding: Seed the 96-well plates with L6 cells at a density of 4 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound. The final DMSO concentration should not exceed 0.5%. Include wells with cells only (negative control) and medium only (background control).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence using a plate reader (excitation 530 nm, emission 590 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

This compound is known to be an inhibitor of cellular respiration.[1] In Leishmania donovani, it is proposed to interfere with the parasite's mitochondrial electron transport chain (ETC), a critical pathway for ATP production and survival. While the precise molecular target is yet to be definitively identified, evidence suggests that this compound may inhibit NADH:ubiquinone oxidoreductase (Complex I) or a related component of the respiratory chain, such as the alternative NADH dehydrogenase (NDH2).[1] Inhibition of the ETC leads to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and the generation of reactive oxygen species (ROS), ultimately inducing parasite death.

Caption: Proposed mechanism of action of this compound on the Leishmania donovani electron transport chain.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of compounds like this compound for their anti-leishmanial activity.

Caption: A generalized workflow for the discovery and initial characterization of anti-leishmanial compounds.

Conclusion

This compound exhibits potent and selective in vitro activity against Leishmania donovani. Its proposed mechanism of action, targeting the parasite's respiratory chain, represents a promising therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further research into this compound and its analogues as potential drug candidates for the treatment of visceral leishmaniasis. Further studies are warranted to elucidate its precise molecular target, evaluate its in vivo efficacy, and optimize its pharmacological properties.

References

The Effect of Aurachin D on the Mycobacterium tuberculosis Respiratory Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched respiratory chain that allows it to adapt to diverse oxygen environments within the host. A key component of this respiratory flexibility is the cytochrome bd oxidase, an alternative terminal oxidase to the primary cytochrome bcc:aa3 complex. Aurachin D, a quinolone antibiotic, has been identified as a potent and selective inhibitor of this cytochrome bd oxidase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on Mtb physiology, and detailed protocols for its study. The synergistic relationship between this compound and inhibitors of the cytochrome bcc:aa3 complex, which leads to a bactericidal effect, is also explored, highlighting the therapeutic potential of targeting both terminal oxidases.

Introduction to the Mycobacterium tuberculosis Respiratory Chain

The respiratory chain of Mycobacterium tuberculosis is a critical pathway for energy generation and is a validated target for novel anti-tubercular drugs. Unlike the canonical mammalian respiratory chain, Mtb possesses two terminal oxidases for the reduction of oxygen to water: the cytochrome bcc:aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1][2] This dual-oxidase system provides the bacterium with the metabolic plasticity to survive in the varying oxygen tensions encountered during infection, from the oxygen-rich environment of the lung alveoli to the hypoxic conditions within granulomas.

The cytochrome bcc:aa3 complex is the primary terminal oxidase under high oxygen conditions and is the target of the clinical candidate Q203 (Telacebec).[3][4] However, the presence of the alternative cytochrome bd oxidase allows Mtb to bypass inhibition of the bcc:aa3 complex, rendering drugs like Q203 bacteriostatic rather than bactericidal.[3][5] This functional redundancy underscores the importance of the cytochrome bd oxidase as a therapeutic target.

This compound: A Potent Inhibitor of Cytochrome bd Oxidase

This compound is a farnesylated quinolone alkaloid that has been identified as a potent inhibitor of the Mtb cytochrome bd oxidase.[6][7][8] It functions by targeting the menaquinol-binding site of the enzyme, thereby blocking electron transfer and subsequent oxygen reduction.[9] While this compound alone exhibits only modest growth inhibition against pathogenic Mtb, its true potential lies in its synergistic activity with inhibitors of the cytochrome bcc:aa3 complex.[4][5]

Mechanism of Action and Synergistic Lethality

The inhibition of cytochrome bd oxidase by this compound, in conjunction with the inhibition of the cytochrome bcc:aa3 complex by compounds such as Q203, leads to a dual blockade of the Mtb respiratory chain. This simultaneous inhibition results in a significant decrease in oxygen consumption and a profound depletion of intracellular ATP, ultimately leading to bacterial cell death.[3][4] This synergistic lethality represents a promising strategy for developing novel, sterilizing drug combinations against tuberculosis.[3]

Quantitative Data: Inhibitory Activity of this compound and Analogues

The inhibitory potency of this compound and its analogues against the Mtb cytochrome bd oxidase has been quantified through biochemical assays, while their whole-cell activity has been determined by measuring the minimum inhibitory concentration (MIC).

Table 1: Inhibition of Mtb Cytochrome bd Oxidase and Growth Inhibition by this compound and Analogues

| Compound | Side Chain | Ring Substituent | IC₅₀ (µM) vs. Mtb cyt-bd Oxidase[7][10] | MIC (µM) vs. Mtb[6][7][10] |

| This compound (1a) | Farnesyl | None | 0.15 | 4-8 |

| 1b | Geranyl | None | 1.1 | >512 |

| 1d | Citronellyl | None | Nanomolar range | 4-8 |

| 1f | Farnesyl | 5-Fluoro | 7.5 | - |

| 1g | Farnesyl | 6-Fluoro | Nanomolar range | 4-8 |

| 1k | Farnesyl | 7-Fluoro | 0.37 | - |

| 1o | Farnesyl | 6-Amino | >10 | - |

| 1q | Farnesyl | 7-Amino | 1.8 | - |

| 1t | Farnesyl | 5-Hydroxy | Nanomolar range | - |

| 1u | Farnesyl | 5-Methoxy | Nanomolar range | - |

| 1v | Farnesyl | 6-Hydroxy | 0.59 | - |

| 1w | Farnesyl | 6-Methoxy | 0.67 | - |

| 1x | Farnesyl | 7-Methoxy | Nanomolar range | - |

Note: "Nanomolar range" indicates potent inhibition as described in the source, with specific values not always provided in the abstract. "-" indicates data not available in the cited sources.

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the characterization of this compound's effect on the Mtb respiratory chain.

Preparation of Inverted Membrane Vesicles (IMVs)

IMVs are a critical tool for in vitro studies of the Mtb respiratory chain. They are typically prepared from Mycobacterium smegmatis overexpressing the Mtb cytochrome bd oxidase (CydABCD).

Protocol:

-

Cell Culture: Grow M. smegmatis expressing the Mtb cydABDC operon in a suitable broth medium to the desired optical density.

-

Harvesting: Pellet the cells by centrifugation.

-

Washing: Wash the cell pellet with a suitable buffer to remove media components.

-

Lysis: Resuspend the cells in a lysis buffer containing protease inhibitors and lyse the cells using a French press.

-

Clarification: Remove intact cells and large debris by low-speed centrifugation.

-

Membrane Isolation: Pellet the membrane fraction from the supernatant by ultracentrifugation.

-

Final Preparation: Resuspend the IMV pellet in a suitable buffer and store at -80°C until use.

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of this compound on the oxygen consumption of IMVs, providing a direct measure of cytochrome bd oxidase inhibition.

Materials:

-

IMVs from M. smegmatis expressing Mtb cydABCD

-

Assay Buffer (e.g., K-phosphate buffer, pH 7.4)

-

NADH (electron donor)

-

TB47 (inhibitor of cytochrome bcc:aa3 complex, optional)

-

This compound (or analogues)

-

High-resolution respirometer (e.g., Oroboros O2k) or Clark-type electrode

Protocol:

-

Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

-

Reaction Mixture: Add the assay buffer to the respirometer chamber, followed by the IMVs.

-

Pre-inhibition (Optional): To specifically measure cytochrome bd oxidase activity, add TB47 (e.g., 500 nM) to inhibit the cytochrome bcc:aa3 complex and allow for equilibration.[10]

-

Baseline Measurement: Record the baseline oxygen consumption.

-

Initiate Reaction: Add NADH to initiate the respiratory chain activity and record the steady-state oxygen consumption rate.

-

Inhibitor Addition: Add this compound or its analogues at various concentrations and record the resulting inhibition of oxygen consumption.

-

Data Analysis: Calculate the percentage of inhibition relative to the uninhibited rate and determine the IC₅₀ value.

Intracellular ATP Measurement Assay

This assay quantifies the impact of this compound on the energy status of whole Mtb cells.

Materials:

-

Mid-log phase culture of M. tuberculosis

-

This compound (and Q203 for synergy studies)

-

ATP measurement kit (e.g., BacTiter-Glo™)

-

Luminometer

Protocol:

-

Cell Culture: Grow M. tuberculosis to mid-log phase in a suitable culture medium.

-

Drug Treatment: Expose the bacterial cultures to different concentrations of this compound, Q203, or a combination of both for a defined period.

-

Cell Lysis and ATP Extraction: Lyse the bacterial cells according to the ATP measurement kit protocol to release intracellular ATP.

-

Luminescence Reaction: Add the kit's reagent, which contains luciferase and luciferin, to the cell lysate. The ATP-dependent conversion of luciferin to oxyluciferin generates a luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Correlate the luminescence signal to the ATP concentration using a standard curve and compare the ATP levels in treated versus untreated cells.

Conclusion and Future Directions

This compound has proven to be a valuable tool for studying the respiratory chain of Mycobacterium tuberculosis and a promising lead compound for the development of new anti-tubercular therapies. Its specific inhibition of the cytochrome bd oxidase highlights the potential of a dual-pronged attack on the Mtb respiratory chain. Future research should focus on optimizing the this compound scaffold to improve its potency and pharmacokinetic properties while minimizing potential cytotoxicity. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of cytochrome bd oxidase inhibitors and their role in combating tuberculosis.

References

- 1. pnas.org [pnas.org]

- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Mathematical Model of Oxygen Transport in Tuberculosis Granulomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An IMS/ATP Assay for the Detection of Mycobacterium tuberculosis in Urine - PMC [pmc.ncbi.nlm.nih.gov]